3-Cyclobutyl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
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Description
The compound “3-Cyclobutyl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine” is a complex organic molecule. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of similar compounds, such as triazolothiadiazine derivatives, has been reported . These compounds were synthesized using various synthetic approaches, including the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine .Molecular Structure Analysis
Triazole compounds, including the one , have a unique molecular structure. They contain a five-membered triazole ring fused with other rings. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions involving triazole compounds are diverse. For instance, the synthesis of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates .Mechanism of Action
The mechanism of action of triazole compounds is often related to their ability to interact with various biological targets. For example, some triazole derivatives have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Future Directions
The future directions in the research of triazole compounds are promising. The review on synthetic and medicinal facets of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold suggests that these compounds have profound importance in drug design, discovery, and development . Researchers are engaged in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
properties
IUPAC Name |
3-cyclobutyl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N7/c21-20(22,23)15-7-8-24-18(13-15)29-10-2-9-28(11-12-29)17-6-5-16-25-26-19(30(16)27-17)14-3-1-4-14/h5-8,13-14H,1-4,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHDOKDRGLZXLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C3N2N=C(C=C3)N4CCCN(CC4)C5=NC=CC(=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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